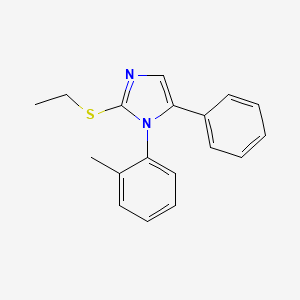
2-(ethylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(ethylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms. The “o-tolyl” part refers to a tolyl group, which is a functional group related to toluene .
Chemical Reactions Analysis
The compound likely undergoes various chemical reactions. For instance, tolyl groups are often involved in reactions such as Williamson etherification or C-C coupling reactions . Additionally, imidazole rings can participate in a variety of reactions, including nucleophilic substitutions and electrophilic additions.Wissenschaftliche Forschungsanwendungen
Novel Imidazole Derivatives
Smitha et al. (2018) synthesized novel imidazole derivatives with significant antibacterial activity against both gram-positive and gram-negative bacteria. They also performed molecular docking studies to suggest potential inhibitory activities against APO-liver alcohol dehydrogenase inhibitor (Smitha et al., 2018).
Magnetic Relaxation and Photochromic Behavior
Cao et al. (2015) synthesized bisthienylethene-containing N,O-donor binding sites with imidazole, demonstrating distinct magnetic behaviors and photochromic properties. These findings suggest potential applications in materials science (Cao et al., 2015).
Crystal Structure Analysis
Gayathri et al. (2010) studied the crystal structure of a related imidazole compound, providing insights into molecular orientations and interactions that could be relevant for understanding the properties of similar imidazole derivatives (Gayathri et al., 2010).
Copper(I) Complexes with Imidazoles
Kitagawa and Munakata (1986) explored copper(I) complexes involving imidazoles, which could inform the development of new compounds with specific reactivity and coordination properties (Kitagawa & Munakata, 1986).
Organic Light-Emitting Diodes (OLEDs)
Yuan et al. (2011) synthesized phenanthroimidazole derivatives with applications in OLEDs, demonstrating their potential as functional layers in high-performance devices (Yuan et al., 2011).
Wirkmechanismus
Target of Action
The primary target of 2-(ethylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole is acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in the nervous system. It is responsible for breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system .
Mode of Action
This compound acts as a cholinesterase inhibitor . It forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibition is reversible, meaning that the compound’s effect on AChE can be reversed over time .
Biochemical Pathways
The compound’s action primarily affects the cholinergic pathway . By inhibiting AChE, it prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft . This can result in continuous stimulation of the neurons, leading to various physiological effects .
Pharmacokinetics
Based on its chemical structure and properties, we can infer that it is likely to be highly soluble in water . This suggests that it could be readily absorbed and distributed in the body.
Result of Action
The inhibition of AChE by this compound can lead to a range of effects at the molecular and cellular level. The accumulation of acetylcholine can cause continuous stimulation of neurons, which can lead to symptoms such as muscle weakness, fatigue, and in severe cases, respiratory failure .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility suggests that it could leach into groundwater, potentially affecting non-target organisms . It is also highly toxic to some bees via the oral route but moderately toxic to most other biodiversity . Therefore, the use of this compound needs to be carefully managed to minimize its environmental impact.
Eigenschaften
IUPAC Name |
2-ethylsulfanyl-1-(2-methylphenyl)-5-phenylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2S/c1-3-21-18-19-13-17(15-10-5-4-6-11-15)20(18)16-12-8-7-9-14(16)2/h4-13H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKJBPJVOULZSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C2=CC=CC=C2C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 3-((methylamino)methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B3000043.png)
![8-Azatricyclo[8.2.1.02,7]trideca-2,4,6-triene;hydrochloride](/img/structure/B3000044.png)
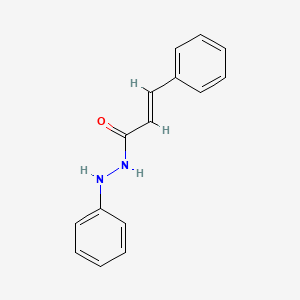
![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B3000048.png)
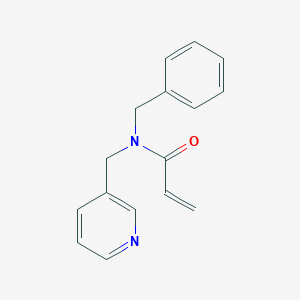
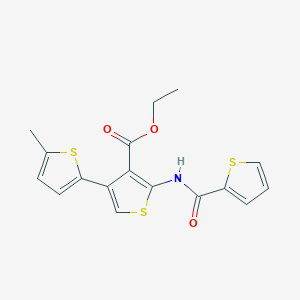
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-bromo-5-methoxybenzamide](/img/structure/B3000054.png)
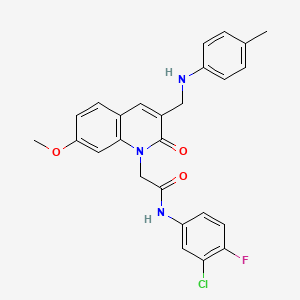
![2-(tert-Butyl) 1-ethyl 2-azabicyclo[3.1.0]hexane-1,2-dicarboxylate](/img/structure/B3000057.png)
![N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide](/img/structure/B3000058.png)
![N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)butyramide](/img/structure/B3000059.png)

![3-[(2-chloro-6-fluorobenzyl)oxy]-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone](/img/structure/B3000063.png)
![4-[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]pyrimidin-2-amine](/img/structure/B3000064.png)